molecular formula C14H19ClN2O2 B13060087 Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl

Cat. No.: B13060087
M. Wt: 282.76 g/mol
InChI Key: PBGHLEOOSJEMRO-UHFFFAOYSA-N
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Description

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and drug design. The spirocyclic framework provides a rigid and three-dimensional structure, which can be beneficial in enhancing the biological activity and selectivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride typically involves multiple steps. One common method includes the cyclization of endocyclic alkenes with isocyanates to form spirocyclic β-lactams, followed by reduction of the β-lactam ring . The reaction conditions often involve the use of thermal [2+2] cycloaddition and reduction with alane.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hydrochloride is unique due to its specific spirocyclic structure, which provides a distinct three-dimensional shape. This can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug design and other applications.

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate;hydrochloride

InChI

InChI=1S/C14H18N2O2.ClH/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H

InChI Key

PBGHLEOOSJEMRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2.Cl

Origin of Product

United States

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